

# Extending the lifespan of an HA130 cartridge during research

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## Compound of Interest

Compound Name: HA130

Cat. No.: B10762147

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## Technical Support Center: HA130 Hemoperfusion Cartridge

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the use of the **HA130** hemoperfusion cartridge in a clinical research setting. The focus is on ensuring effective single-use performance and troubleshooting potential issues during a hemoperfusion session.

## Frequently Asked Questions (FAQs)

Q1: What is the primary application of the **HA130** cartridge in a research context?

A1: The **HA130** disposable hemoperfusion cartridge is designed for the removal of middle-to-large molecular weight uremic toxins and protein-bound toxins from the blood.<sup>[1][2]</sup> In a research setting, it is primarily used in clinical studies involving patients with end-stage renal disease (ESRD) to investigate the impact of removing these toxins on various clinical outcomes.<sup>[1]</sup>

Q2: Can the **HA130** cartridge be reused for multiple experiments?

A2: No, the **HA130** cartridge is a single-use medical device and should not be reused. Reuse can lead to contamination, reduced efficacy, and potential adverse events for the patient.

Q3: What is the mechanism of action of the **HA130** cartridge?

A3: The **HA130** cartridge contains neutral macroporous resin beads made of a styrene-divinylbenzene copolymer.[3] These beads have a high surface area and function by adsorbing toxins from the blood as it passes through the cartridge. This process is known as hemoperfusion.[1]

Q4: What types of toxins can the **HA130** cartridge remove?

A4: The **HA130** cartridge is effective at removing a range of uremic toxins, including:

- Middle molecules: such as  $\beta$ 2-microglobulin ( $\beta$ 2-MG) and parathyroid hormone (PTH).
- Protein-bound uremic toxins (PBUTs): such as indoxyl sulfate (IS) and p-cresyl sulfate (PCS).
- Inflammatory mediators: including cytokines like IL-6 and TNF- $\alpha$ .

Q5: What are the typical blood flow rates and treatment durations for a research protocol involving the **HA130** cartridge?

A5: In clinical studies, typical blood flow rates range from 200 to 250 mL/min. A hemoperfusion session with the **HA130** cartridge is often performed for 2 to 4 hours, usually in combination with hemodialysis.

## Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Action(s)
Reduced Toxin Removal Efficiency	<ul style="list-style-type: none"> <li>- Improper priming of the cartridge, leading to air bubbles.</li> <li>- Clotting within the extracorporeal circuit.</li> <li>- Inadequate anticoagulation.</li> <li>- Cartridge saturation.</li> </ul>	<ul style="list-style-type: none"> <li>- Ensure thorough priming according to the protocol to remove all air.</li> <li>- Visually inspect the circuit for clots. If clotting is observed, the session may need to be discontinued.</li> <li>- Verify that the anticoagulation protocol is being followed correctly.</li> <li>- Consider the duration of the session; prolonged use can lead to saturation.</li> </ul>
Hypotension (Low Blood Pressure) During Session	<ul style="list-style-type: none"> <li>- Patient's underlying clinical condition.</li> <li>- Vasodilation caused by the extracorporeal circuit.</li> </ul>	<ul style="list-style-type: none"> <li>- Monitor the patient's blood pressure closely throughout the session.</li> <li>- Adjust the ultrafiltration rate if necessary.</li> <li>- Follow institutional protocols for managing hypotension.</li> </ul>
Dizziness or Discomfort Reported by Patient	<ul style="list-style-type: none"> <li>- Hypotension.</li> <li>- Reaction to the extracorporeal circuit.</li> </ul>	<ul style="list-style-type: none"> <li>- Immediately assess the patient's vital signs.</li> <li>- Pause or stop the session if symptoms are severe.</li> <li>- Report the event according to the clinical trial protocol.</li> </ul>
Air Embolism	<ul style="list-style-type: none"> <li>- Incomplete de-aeration during priming.</li> <li>- Loose connections in the extracorporeal circuit.</li> </ul>	<ul style="list-style-type: none"> <li>- Immediately clamp the bloodlines and stop the blood pump.</li> <li>- Position the patient according to institutional protocol for air embolism.</li> <li>- Provide supplemental oxygen and notify the responsible physician immediately. This is a medical emergency.</li> </ul>

## Quantitative Data on Toxin Removal

The following tables summarize the reported reduction ratios of various uremic toxins after a single session of hemoperfusion with the **HA130** cartridge combined with hemodialysis (HD) or hemodiafiltration (HDF).

Table 1: Protein-Bound Uremic Toxin Removal

Uremic Toxin	Treatment Group	Reduction Ratio (%)	p-value	Reference
Indoxyl Sulfate (IS)	HAHD	46.9	0.044 (vs. HDF)	
HDF		31.8		
p-Cresyl Sulfate (PCS)	HAHD	44.6	0.003 (vs. HDF)	
HDF		31.4		
Carboxymethyllysine (CML)	HF-HD + Hemoadsorption	64.7 (corrected)	0.045 (vs. HF-HD alone)	
HF-HD alone		39.3 (corrected)		

HAHD: Hemoadsorption combined with Hemodialysis; HDF: Hemodiafiltration; HF-HD: High-Flux Hemodialysis.

Table 2: Middle Molecule Removal

Uremic Toxin	Treatment Group	Pre-treatment Level	Post-treatment Level	Reference
β2-Microglobulin (β2-MG)	LFHD + HA130 (1 year)	44.6 ± 14.5 mg/L	37.1 ± 11.1 mg/L	
Intact Parathyroid Hormone (iPTH)	LFHD + HA130 (1 year)	417.58 pg/mL	327.34 pg/mL	

LFHD: Low-Flux Hemodialysis.

## Experimental Protocols

### Protocol 1: Standard HA130 Hemoperfusion Session in Conjunction with Hemodialysis

1. Objective: To evaluate the efficacy of a single **HA130** hemoperfusion session in reducing the levels of target uremic toxins.

2. Materials:

- **HA130** disposable hemoperfusion cartridge
- Hemodialysis machine and appropriate dialyzer
- Extracorporeal blood circuit tubing
- Sterile 0.9% saline solution
- Anticoagulant (e.g., heparin) as per protocol
- Blood sampling supplies

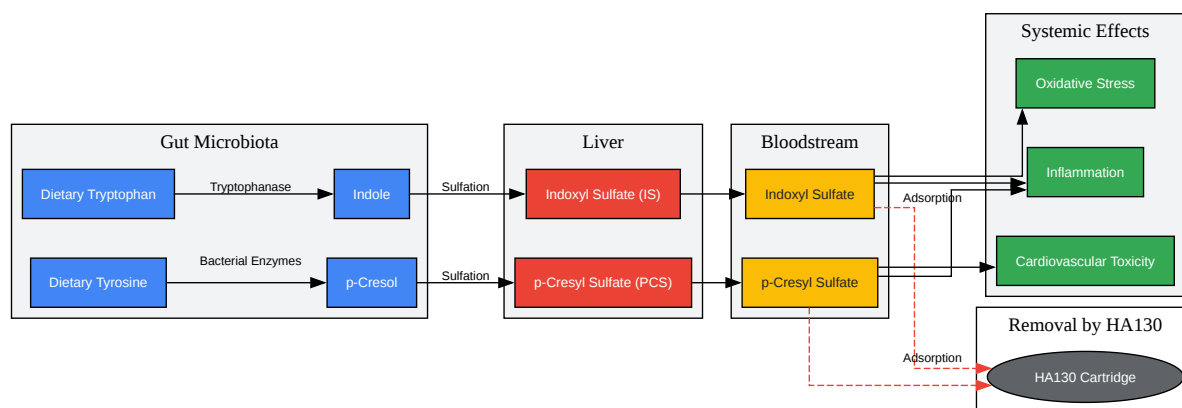
3. Methodology:

- Patient Preparation: Ensure the patient has provided informed consent and establish vascular access.
- Circuit Assembly: Assemble the extracorporeal circuit, placing the **HA130** cartridge in series before the dialyzer.
- Priming:
  - Flush the entire circuit, including the **HA130** cartridge and dialyzer, with sterile 0.9% saline to remove any residual air and manufacturing residues.
  - Gently tap the cartridge to dislodge any air bubbles.
- Anticoagulation: Administer the prescribed anticoagulant according to the study protocol.
- Initiation of Hemoperfusion:
  - Connect the circuit to the patient's vascular access.
  - Initiate blood flow at the prescribed rate (e.g., 200-250 mL/min).
  - Set the hemodialysis machine parameters as per the protocol (e.g., dialysate flow rate, temperature).

- Blood Sampling:
  - Collect a pre-treatment blood sample from the arterial line immediately before the start of the session.
  - Collect a post-treatment blood sample from the arterial line at the end of the session.
- Monitoring: Continuously monitor the patient's vital signs and the status of the extracorporeal circuit throughout the session.
- Termination of Session:
  - At the end of the prescribed duration, rinse back the blood from the circuit to the patient using sterile saline.
  - Disconnect the patient and provide appropriate post-treatment care.
- Sample Processing: Process the collected blood samples according to the laboratory protocol for the analysis of target uremic toxins.

## Visualizations

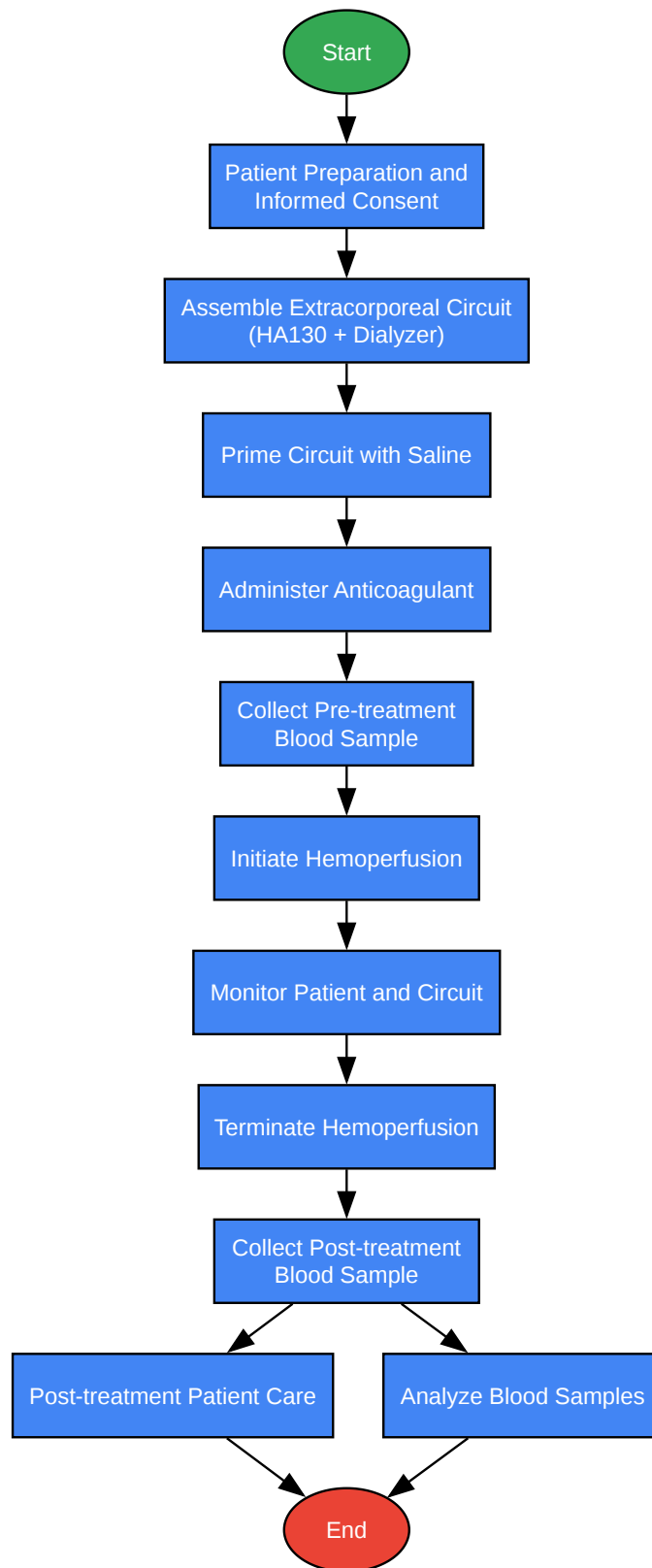
### Signaling Pathway of Uremic Toxin Generation and Action



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Caption: Generation of uremic toxins and their removal by the **HA130** cartridge.

## Experimental Workflow for HA130 Hemoperfusion



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